![molecular formula C8H12O3 B2928357 7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one CAS No. 2059971-87-6](/img/structure/B2928357.png)
7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one” is a spirocyclic compound, which means it has two rings sharing a single atom . The “7-(Hydroxymethyl)” part suggests the presence of a hydroxymethyl group (-CH2OH) at the 7th position. The “6-oxa” indicates an oxygen atom replacing a carbon in the 6th position. The “octan-2-one” suggests it’s an eight-membered ring with a ketone functional group at the second position .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used for this .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the ketone could undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined experimentally. These properties would be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity .科学的研究の応用
Supramolecular Aggregation
The study of supramolecular aggregation in hydroxycarboxylic acid derivatives, including structures related to "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one," has revealed that the conformation of the hydroxymethyl group influences the dimensionality of supramolecular structures through hydrogen bonding. This has implications for designing materials with specific physical properties (Foces-Foces et al., 2005).
Cycloaddition Reactions
Cycloaddition reactions involving derivatives of "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" have been explored to produce novel compounds. These reactions have been found to be stereospecific, leading to the creation of compounds with distinct envelope conformations of the isoxazolidine rings, which could be pivotal in developing new pharmaceuticals or materials (Chiaroni et al., 2000).
Transformation into Antibiotics
The transformation of cephalosporanic acid derivatives into new cephalosporin antibiotics through laccase-catalyzed phenolic oxidation showcases the potential of "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" related compounds in antibiotic development. This transformation has been crucial in creating more active antibiotic compounds (Agematu et al., 1993).
Polymer Synthesis
The compound has been used in the synthesis of poly(oxy-1,2-phenylene-oxymethylene), a process that involves melt polymerization. This highlights its utility in developing new polymeric materials with potential applications in various industrial sectors (Kubo et al., 2000).
Corrosion Inhibition
Research has also explored the use of spirocyclopropane derivatives for mild steel protection in acidic environments. These studies suggest that compounds related to "7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one" could serve as effective corrosion inhibitors, which is vital for extending the lifespan of metal structures and components (Chafiq et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-4-7-3-8(5-11-7)1-6(10)2-8/h7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYPUSTYGCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(=O)C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)
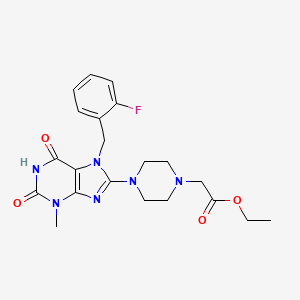
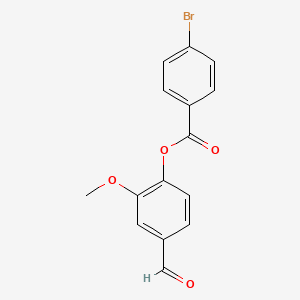
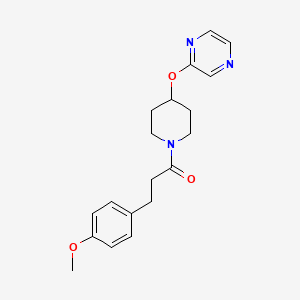
![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
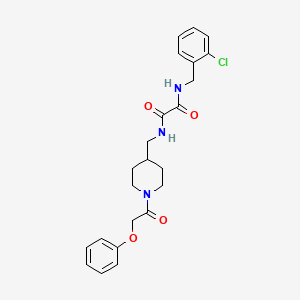
![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2928287.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2928288.png)

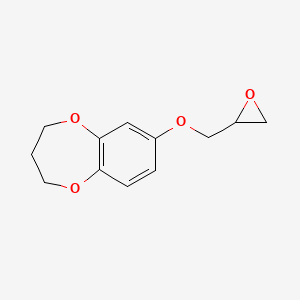
![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)
![5-(3-Hydroxypropylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2928294.png)
![2-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2928296.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2928297.png)